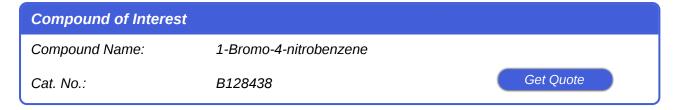


A Comparative Spectroscopic Analysis of 1-Bromo-4-nitrobenzene and Its Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of **1-bromo-4-nitrobenzene** and a selection of its derivatives. By examining the effects of various substituents on the spectral properties of the parent compound, this document aims to serve as a valuable resource for the structural elucidation and characterization of this class of molecules. The guide summarizes key quantitative data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Detailed experimental protocols for these techniques are also provided to support reproducible research.

Spectroscopic Data Summary

The following tables present a compilation of spectroscopic data for **1-bromo-4-nitrobenzene** and its derivatives. These derivatives have been selected to illustrate the influence of both electron-donating and electron-withdrawing groups on the spectral characteristics of the aromatic ring.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃



Compound	H-2	H-3	H-5	H-6	Other Protons
1-Bromo-4- nitrobenzene	8.10 (d, J=9.1 Hz)	7.69 (d, J=9.1 Hz)	7.69 (d, J=9.1 Hz)	8.10 (d, J=9.1 Hz)	-
1-Bromo-2- methyl-4- nitrobenzene	-	7.91 (d, J=8.7 Hz)	7.60 (dd, J=8.7, 2.1 Hz)	8.20 (d, J=2.1 Hz)	2.51 (s, 3H, CH₃)
1-Bromo-4- nitro-2- methoxybenz ene	-	7.75 (d, J=9.0 Hz)	7.42 (dd, J=9.0, 2.7 Hz)	7.20 (d, J=2.7 Hz)	3.95 (s, 3H, OCH₃)
1-Bromo-2- chloro-4- nitrobenzene	-	8.13 (d, J=2.4 Hz)	7.70 (dd, J=8.8, 2.4 Hz)	7.95 (d, J=8.8 Hz)	-
4-Bromo-3- nitrobenzonitr ile	8.35 (d, J=1.9 Hz)	-	7.98 (dd, J=8.4, 1.9 Hz)	8.07 (d, J=8.4 Hz)	-
1-Bromo-4- nitro-2- (trifluorometh yl)benzene	-	8.42 (d, J=2.3 Hz)	7.95 (dd, J=8.8, 2.3 Hz)	8.15 (d, J=8.8 Hz)	-

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃



Compo	C-1	C-2	C-3	C-4	C-5	C-6	Other Carbon s
1-Bromo- 4- nitrobenz ene	122.0	132.5	124.5	148.0	124.5	132.5	-
1-Bromo- 2-methyl- 4- nitrobenz ene	120.8	135.1	132.6	147.2	125.1	129.8	21.5 (CH₃)
1-Bromo- 4-nitro-2- methoxy benzene	112.1	155.8	115.4	142.1	126.9	114.8	56.7 (OCH₃)
1-Bromo- 2-chloro- 4- nitrobenz ene	121.2	133.8	128.1	147.8	126.2	131.5	-
4-Bromo- 3- nitrobenz onitrile	125.1	137.9	133.2	115.8	130.5	139.1	116.4 (CN)
1-Bromo- 4-nitro-2- (trifluoro methyl)b enzene	118.9	131.5 (q, J=35 Hz)	124.2 (q, J=4 Hz)	149.5	127.8	134.1	121.9 (q, J=273 Hz, CF3)

Table 3: Key IR Absorption Bands (cm⁻¹) (KBr Pellet)



Compoun	ν(C-Br)	ν(NO₂) symmetri c	ν(NO ₂) asymmetr ic	ν(C=C) aromatic	ν(C-H) aromatic	Other Key Bands
1-Bromo-4- nitrobenze ne	~680	~1345	~1520	~1600, 1475	~3100	-
1-Bromo-2- methyl-4- nitrobenze ne	~670	~1350	~1515	~1610, 1480	~3080	~2920 (C- H aliphatic)
1-Bromo-4- nitro-2- methoxybe nzene	~660	~1340	~1525	~1605, 1490	~3090	~1250 (C- O stretch)
1-Bromo-2- chloro-4- nitrobenze ne	~690	~1355	~1530	~1590, 1470	~3110	~830 (C- CI)
4-Bromo-3- nitrobenzo nitrile	~685	~1360	~1535	~1595, 1465	~3100	~2230 (C≡N stretch)
1-Bromo-4- nitro-2- (trifluorome thyl)benze ne	~675	~1350	~1540	~1615, 1485	~3090	~1140, 1180 (C-F stretch)

Table 4: UV-Vis Spectroscopic Data (in Ethanol)



Compound	λmax (nm)	Molar Absorptivity (ε, L mol ⁻¹ cm ⁻¹)
1-Bromo-4-nitrobenzene	269	11,000
1-Bromo-2-methyl-4- nitrobenzene	275	10,500
1-Bromo-4-nitro-2- methoxybenzene	285	9,800
1-Bromo-2-chloro-4- nitrobenzene	265	12,500
4-Bromo-3-nitrobenzonitrile	258	14,000
1-Bromo-4-nitro-2- (trifluoromethyl)benzene	262	13,200

Table 5: Mass Spectrometry Data (Electron Ionization)



Compound	Molecular Formula	Molecular Weight	Key Fragmentation Peaks (m/z)
1-Bromo-4- nitrobenzene	C ₆ H ₄ BrNO ₂	201.01	203/201 (M+), 157/155, 127, 76
1-Bromo-2-methyl-4- nitrobenzene	C7H6BrNO2	215.04	217/215 (M+), 171/169, 139, 91
1-Bromo-4-nitro-2- methoxybenzene	С7H6BrNO3	231.04	233/231 (M+), 187/185, 157/155, 107
1-Bromo-2-chloro-4- nitrobenzene	C6H3BrCINO2	235.45	237/235/233 (M+), 191/189/187, 156/154, 75
4-Bromo-3- nitrobenzonitrile	C7H3BrN2O2	226.02	228/226 (M+), 182/180, 152/150, 101
1-Bromo-4-nitro-2- (trifluoromethyl)benze ne	C7H3BrF3NO2	270.00	271/269 (M+), 225/223, 195/193, 144

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard procedures for the analysis of aromatic nitro compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 10-20 mg of the solid sample and transfer it to a clean, dry vial.
 - Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.
 - Gently agitate or sonicate the vial to ensure complete dissolution of the sample.
 - Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.



- Cap the NMR tube securely.
- Instrument Parameters (1H NMR):

• Spectrometer: 400 MHz

Pulse Sequence: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 3.98 s

Spectral Width: 20.5 ppm

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz

Pulse Sequence: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.36 s

Spectral Width: 238 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of the crystalline sample into a fine powder using an agate mortar and pestle.
 - Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.



 Transfer the mixture to a pellet press and apply pressure to form a transparent or semitransparent pellet.

Instrument Parameters:

Spectrometer: FTIR spectrometer equipped with a DTGS detector.

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

 A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation:
 - \circ Prepare a stock solution of the compound in spectroscopic grade ethanol at a concentration of approximately 10^{-3} M.
 - \circ Perform serial dilutions to obtain a final concentration of approximately 10^{-5} M.
 - Use a quartz cuvette with a 1 cm path length.
- Instrument Parameters:
 - Spectrometer: Dual-beam UV-Vis spectrophotometer.
 - Wavelength Range: 200-400 nm.
 - Scan Speed: Medium.
 - A baseline correction should be performed using a cuvette filled with pure ethanol.

Mass Spectrometry (MS)



- Sample Introduction:
 - Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
 - Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- Instrument Parameters (Electron Ionization EI):

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

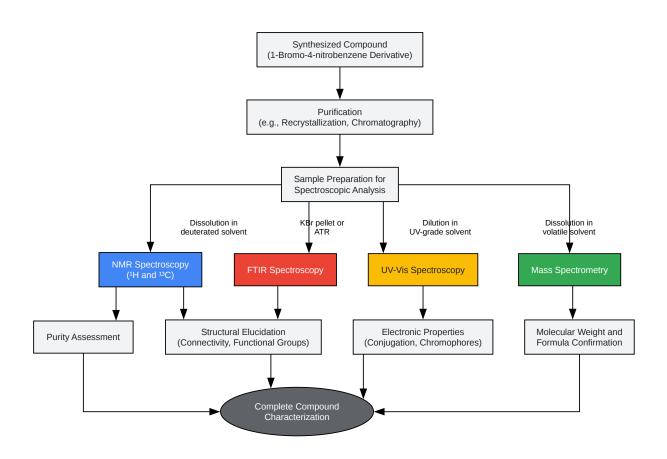
Source Temperature: 230 °C

• Mass Range: m/z 50-500

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel **1-bromo-4-nitrobenzene** derivative.





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Caption: Workflow for Spectroscopic Analysis.

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References



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